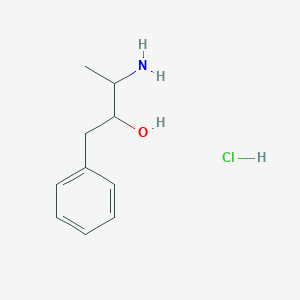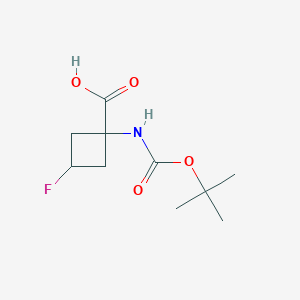
1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid
Vue d'ensemble
Description
1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C10H16FNO4 and its molecular weight is 233.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photocatalytic Enhancement and Environmental Applications
1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid, though not directly mentioned, is related to materials studied for photocatalytic applications. For instance, (BiO)2CO3-based photocatalysts have gained attention in fields such as healthcare, photocatalysis, and environmental applications due to their wide band gap, which is modified to enhance visible light absorption and utilization through various strategies (Ni, Sun, Zhang, & Dong, 2016). The development of these materials involves intricate chemical processes that could potentially incorporate fluorinated compounds for specific functionalities, reflecting the broader scope of research applications for fluorinated amino acids and their derivatives.
Advances in Medical Imaging
In the realm of medical diagnostics, particularly for cancer, advances have been made using fluorinated compounds. For instance, in prostate cancer imaging, new PET tracers like 18F-1-amino-3-fluorine 18-fluorocyclobutane-1-carboxylic acid have shown promising results (Bouchelouche, Turkbey, & Choyke, 2015). This indicates the growing significance of fluorinated amino acids in developing novel imaging agents that offer improved diagnostic capabilities.
Synthetic and Medicinal Chemistry
Fluorinated amino acids, including structures similar to this compound, are pivotal in synthetic and medicinal chemistry. Their incorporation into peptides and proteins can lead to novel properties, such as enhanced stability or modified biological activity. For example, the unnatural amino acid TOAC has been utilized in peptide studies to analyze backbone dynamics and secondary structure, indicating the potential for similar applications of fluorinated cyclobutane derivatives (Schreier, Bozelli, Marín, Vieira, & Nakaie, 2012).
Drug Design and Development
The exploration of fluorinated amino acids extends into drug design and development, where they contribute to the discovery of anticancer agents and other therapeutic molecules. For instance, glycyrrhetinic acids, structurally distinct yet conceptually similar due to functional group manipulation, have been explored for their anticancer and anti-inflammatory properties, highlighting the versatility of fluorinated compounds in drug development (Hussain et al., 2021).
Mécanisme D'action
Target of Action
The primary target of 1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid is the amino group in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles . The compound acts as a protecting group for these amino functions, preventing them from participating in unwanted reactions during synthetic processes .
Mode of Action
The compound interacts with its targets through a process known as Boc-protection . This involves the formation of Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases, allowing for an orthogonal protection strategy using a base-labile protection group such as Fmoc .
Biochemical Pathways
The biochemical pathways affected by this compound involve the sequential protection and deprotection of amine functional groups, which play a significant role in organic synthesis . The compound’s action can facilitate the extraction of water-soluble polar organic molecules using ionic liquids .
Result of Action
The result of the compound’s action is the formation of Boc-protected amines and amino acids, which are stable and can withstand various reaction conditions . This allows for the selective transformation of other functional groups in the molecule without affecting the protected amine group .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other reactants. For instance, Boc-protected amines and amino acids can be formed under either aqueous or anhydrous conditions . The compound can also act in the presence of a base and the anhydride Boc2O . Furthermore, the compound’s action can be facilitated by the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst .
Analyse Biochimique
Biochemical Properties
1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of therapeutic agents. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reagent in the synthesis of pyrrolotriazinone derivatives, which are known to inhibit PI3K, an enzyme involved in cell growth and survival . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or activation of their biochemical functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PI3K can lead to altered cell signaling, affecting processes such as cell proliferation and apoptosis . Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, its role in inhibiting PI3K involves binding to the enzyme’s active site, preventing its interaction with substrates and thus inhibiting its activity . This inhibition can lead to downstream effects on cell signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including changes in cell viability and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response . High doses may result in toxicity, affecting vital organs and leading to adverse health outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is crucial for optimizing its use in therapeutic applications and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its biological activity and effectiveness in targeting specific tissues or organs.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity, making it an important factor in its biochemical analysis.
Propriétés
IUPAC Name |
3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-10(7(13)14)4-6(11)5-10/h6H,4-5H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKIYRATBCOEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


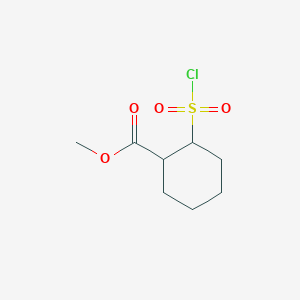
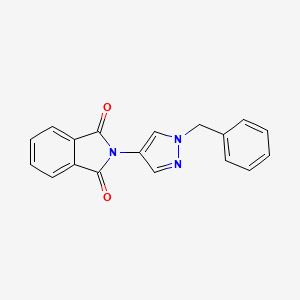
![N-[3-(aminomethyl)phenyl]benzamide hydrochloride](/img/structure/B1378844.png)
![tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate](/img/structure/B1378848.png)


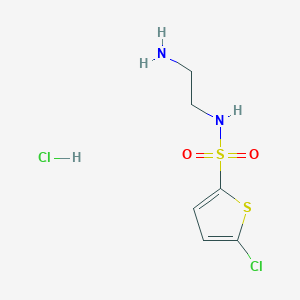
![2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1378854.png)
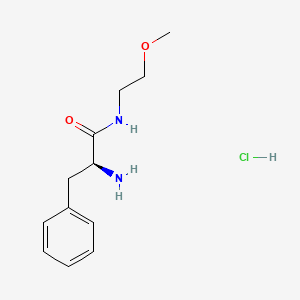

![3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1378860.png)
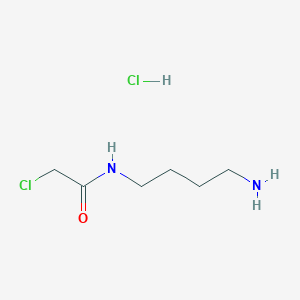
![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B1378862.png)
